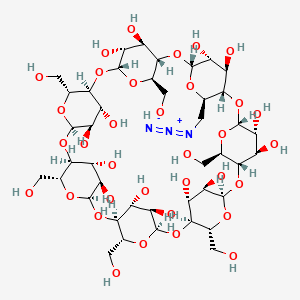
4-(1,2,2-三苯基乙烯基)苯酚
描述
4-(1,2,2-Triphenylvinyl)phenol is a chemical compound with the molecular formula C26H20O . It has a molecular weight of 348.44 g/mol . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of acrylate monomers with aggregation-induced emission (AIE) attributes was prepared by reacting 4-(1,2,2-triphenylvinyl)phenol with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of 4-(1,2,2-Triphenylvinyl)phenol consists of 26 carbon atoms, 20 hydrogen atoms, and 1 oxygen atom . The InChI string representation of the molecule isInChI=1S/C26H20O/c27-24-18-16-23 (17-19-24)26 (22-14-8-3-9-15-22)25 (20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H . Physical And Chemical Properties Analysis
4-(1,2,2-Triphenylvinyl)phenol is a solid at 20°C . It has a molecular weight of 348.4 g/mol and a topological polar surface area of 20.2 Ų . The compound has a rotatable bond count of 4 and a complexity of 446 . It should be stored under inert gas and conditions to avoid include light and air sensitivity .科学研究应用
Chemical Synthesis
“4-(1,2,2-Triphenylvinyl)phenol” is a chemical compound with the molecular formula C26H20O . It is a white to almost white powder or crystal and is used in various chemical syntheses .
Aggregation-Induced Emission (AIE)
This compound has been used in the preparation of acrylate monomers with aggregation-induced emission (AIE) attributes . These monomers were prepared by reacting “4-(1,2,2-Triphenylvinyl)phenol” with 1-bromoalkan-1-ol, followed by the treatment with acryloyl chloride in the presence of a base .
Polymerization
The resulting acrylate monomers from the AIE process were polymerized by free radical polymerization to give very high molecular-weight AIE-active polymers .
Fluorescence Sensors
The AIE polymers exhibit much more significant AIE activity than their monomers and their precursor “4-(1,2,2-Triphenylvinyl)phenol” in THF–H2O mixtures . The fluorescence of these polymers can be dramatically quenched by a wide variety of nitro compounds . Therefore, these AIE polymers are potential fluorescence sensors for nitroaromatic explosives .
Photochromic Properties
A new tetraphenylethene-based Schiff base “4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol” (TPENOMe) was obtained, which exhibits totally different photochromic and fluorescence properties .
Material Science
The AIE polymers are soluble in common organic solvents and have outstanding film-forming ability . This makes them suitable for use in material science, particularly in the development of new materials with unique optical properties .
安全和危害
未来方向
Two different polymorphs of a new tetraphenylethene-based Schiff base 4-methoxy-2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)phenol (TPENOMe) were obtained, which exhibit totally different photochromic and fluorescence properties . TPENOMe-a can be applied as visible light responsive rewritable paper with inkless writing and self-erasing properties . TPENOMe-b combined with TPENOMe-a can be used as a reusable data encryption material with both static and dynamic encryption–decryption processes .
属性
IUPAC Name |
4-(1,2,2-triphenylethenyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZOSPYBNNWIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462106 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,2-Triphenylvinyl)phenol | |
CAS RN |
76115-06-5 | |
| Record name | Phenol, 4-(triphenylethenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(1,2,2-Triphenylvinyl)phenol significant in material science and sensing applications?
A1: 4-(1,2,2-Triphenylvinyl)phenol is a key precursor to AIE-active polymers with unique fluorescence properties []. These polymers exhibit minimal fluorescence in solution but emit strong fluorescence in an aggregated state, such as nanoparticles or thin films. This phenomenon, known as aggregation-induced emission (AIE), makes them valuable for sensing applications. In the case of the polymers derived from 4-(1,2,2-Triphenylvinyl)phenol, they exhibit a high sensitivity to nitro compounds []. When these polymers encounter nitro compounds, their fluorescence is quenched, allowing for the detection of these compounds. This is particularly relevant for detecting nitroaromatic explosives.
Q2: How is 4-(1,2,2-Triphenylvinyl)phenol modified to create AIE-active polymers for nitro compound detection?
A2: The research by [] outlines a two-step process:
Q3: What are the advantages of using these AIE-active polymers for nitro compound detection?
A3: The AIE-active polymers derived from 4-(1,2,2-Triphenylvinyl)phenol offer several advantages:
- High Sensitivity: They show significant fluorescence quenching in the presence of various nitro compounds, including explosives like picric acid and TNT [].
- Selectivity: The polymers exhibit negligible response to non-nitro compounds like toluene and phenol, demonstrating their selectivity for nitro compounds [].
- Stability: The nanoparticles formed by these polymers in a THF-water mixture exhibit long-term stability, remaining viable for over nine months []. This stability is crucial for practical sensing applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)


![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)


![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)


![2,5-Pyrrolidinedione, 1-[(5-azido-1-oxopentyl)oxy]-](/img/structure/B1312201.png)



